

# physical and chemical properties of 3-Chloro-5-methyl-4-hydroxybenzonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloro-5-methyl-4-hydroxybenzonitrile

Cat. No.: B068557

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## An In-depth Technical Guide to 3-Chloro-5-methyl-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of **3-Chloro-5-methyl-4-hydroxybenzonitrile** (CAS No. 173900-45-3). While experimental data for this specific compound is limited, this document compiles available information and presents data from structurally similar compounds to offer valuable insights for researchers and professionals in drug development and organic synthesis. The guide includes a detailed, plausible experimental protocol for its synthesis, a summary of its known safety and handling precautions, and logical workflows for its synthesis and characterization, visualized using Graphviz diagrams.

### Chemical and Physical Properties

**3-Chloro-5-methyl-4-hydroxybenzonitrile** is a substituted aromatic compound containing chloro, methyl, hydroxyl, and nitrile functional groups. These groups contribute to its specific chemical reactivity and physical characteristics. To date, a thorough experimental investigation

of its chemical and physical properties has not been published.<sup>[1]</sup> The following tables summarize key identifiers and predicted or analogous physical property data.

Table 1: Compound Identifiers

Identifier	Value	Source
CAS Number	173900-45-3	<sup>[1]</sup>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClNO	ChemIndex
Molecular Weight	167.59 g/mol	ChemIndex
IUPAC Name	3-chloro-4-hydroxy-5-methylbenzonitrile	CAPOT Chemical

Table 2: Physical Properties

Property	Value	Notes
Appearance	White to off-white solid/crystalline powder.	Inferred from similar compounds.
Melting Point	No data available.	For the related compound 3,5-Dimethyl-4-hydroxybenzonitrile, the melting point is 123-127 °C. For 3-Chloro-5-hydroxybenzonitrile, it is 168-172 °C.
Boiling Point	No data available.	Predicted for a similar compound, 3-chloro-5-hydroxybenzonitrile, to be 265.4±25.0 °C.
Solubility	No specific data available.	Likely soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF, based on the properties of similar phenolic compounds.
Density	No data available.	Predicted for a similar compound, 3-chloro-5-hydroxybenzonitrile, to be 1.4±0.1 g/cm <sup>3</sup> .

## Spectral Data (Predicted)

No experimental spectral data for **3-Chloro-5-methyl-4-hydroxybenzonitrile** has been found in the reviewed literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated:

Table 3: Predicted Spectral Data

Technique	Expected Peaks and Features
$^1\text{H}$ NMR	- A singlet for the methyl protons ( $-\text{CH}_3$ ) around 2.0-2.5 ppm.- Two singlets or an AB quartet for the aromatic protons in the region of 6.5-7.5 ppm.- A broad singlet for the hydroxyl proton ( $-\text{OH}$ ) which may be solvent and concentration-dependent, typically $> 5$ ppm.
$^{13}\text{C}$ NMR	- A peak for the methyl carbon ( $-\text{CH}_3$ ) around 15-25 ppm.- Peaks for the aromatic carbons between 110-160 ppm.- A peak for the nitrile carbon ( $-\text{C}\equiv\text{N}$ ) in the range of 115-125 ppm.
IR Spectroscopy	- A broad absorption band for the hydroxyl group ( $-\text{OH}$ stretch) around $3200\text{-}3600\text{ cm}^{-1}$ .- A sharp, medium intensity peak for the nitrile group ( $-\text{C}\equiv\text{N}$ stretch) around $2220\text{-}2260\text{ cm}^{-1}$ .- C-H stretching bands for the aromatic ring and methyl group around $2850\text{-}3100\text{ cm}^{-1}$ .- C=C stretching bands for the aromatic ring in the $1400\text{-}1600\text{ cm}^{-1}$ region.
Mass Spectrometry	- A molecular ion peak ( $\text{M}^+$ ) showing a characteristic isotopic pattern for a compound containing one chlorine atom ( $\text{M}^+$ and $\text{M}+2^+$ peaks in an approximate 3:1 ratio).

## Experimental Protocols

### Synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile

A plausible and commonly employed method for the synthesis of 4-hydroxybenzonitriles is the demethylation of the corresponding 4-methoxybenzonitrile precursor. The following protocol is adapted from the synthesis of the structurally similar 3-chloro-5-hydroxybenzonitrile.

Reaction: Demethylation of 3-chloro-4-methoxy-5-methylbenzonitrile.

Reagents and Materials:

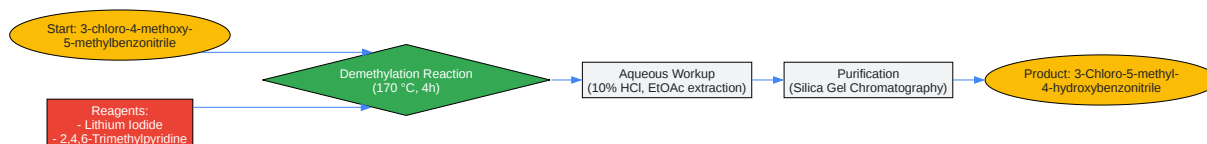
- 3-chloro-4-methoxy-5-methylbenzonitrile
- Lithium iodide (LiI)
- 2,4,6-Trimethylpyridine (Collidine)
- Ethyl acetate (EtOAc)
- 10% Aqueous hydrochloric acid (HCl)
- Water (deionized)
- Saturated brine solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexane
- Three-necked round-bottom flask
- Condenser
- Heating mantle with a stirrer
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- To a 250 mL three-necked flask, add 3-chloro-4-methoxy-5-methylbenzonitrile (1 equivalent) and 2,4,6-trimethylpyridine (as solvent).
- Heat the reaction mixture to 170 °C with stirring.

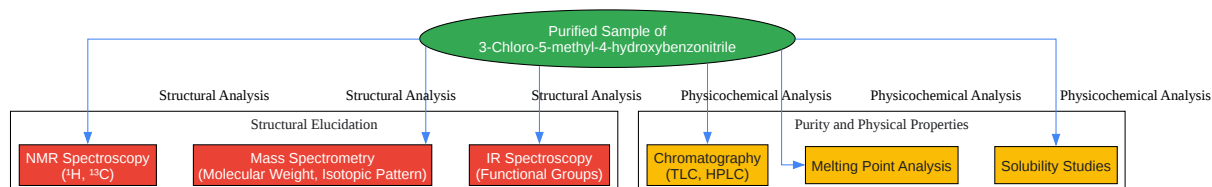
- Once the temperature is stable, add lithium iodide (3 equivalents) in portions.
- Continue stirring the reaction at 170 °C for 4 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
- Quench the reaction by slowly adding 10% aqueous HCl.
- Extract the product into ethyl acetate.
- Wash the organic layer sequentially with water and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield **3-Chloro-5-methyl-4-hydroxybenzonitrile** as a solid.

## Mandatory Visualizations



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Caption: Synthetic workflow for **3-Chloro-5-methyl-4-hydroxybenzonitrile**.

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Caption: Logical workflow for the characterization of the synthesized compound.

## Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of **3-Chloro-5-methyl-4-hydroxybenzonitrile** in any signaling pathways. However, structurally related benzonitrile derivatives have been investigated for a variety of pharmacological activities. For instance, some substituted (cyanophenoxy)pyrazoles have been explored as non-nucleoside HIV reverse transcriptase inhibitors. This suggests that **3-Chloro-5-methyl-4-hydroxybenzonitrile** could serve as a valuable intermediate in the synthesis of novel bioactive molecules. Further research is required to elucidate any potential therapeutic applications.

## Safety and Handling

The chemical, physical, and toxicological properties of **3-Chloro-5-methyl-4-hydroxybenzonitrile** have not been thoroughly investigated.<sup>[1]</sup> Therefore, it should be handled with care, following standard laboratory safety procedures.

General Precautions:

- Inhalation: May cause respiratory irritation.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
- Skin Contact: May cause skin irritation. Wash off with soap and plenty of water.[1]
- Eye Contact: May cause serious eye irritation. Rinse thoroughly with plenty of water for at least 15 minutes.[1]
- Ingestion: Harmful if swallowed. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

#### Personal Protective Equipment (PPE):

- Wear protective gloves, clothing, eye protection, and face protection.
- For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

#### Fire Fighting Measures:

- Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
- Specific hazards: Hazardous decomposition products include carbon dioxide, nitrogen oxides (NO<sub>x</sub>), and hydrogen chloride gas.[1]

#### Handling and Storage:

- Avoid formation of dust and aerosols.
- Provide appropriate exhaust ventilation at places where dust is formed.
- Store in a cool, dry place in a tightly closed container.

#### Disposal:



- Dispose of this material as hazardous waste. Contact a licensed professional waste disposal service.

## Conclusion

**3-Chloro-5-methyl-4-hydroxybenzonitrile** is a chemical compound with potential applications as an intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While there is a significant lack of experimentally determined data for its physical and spectral properties, this guide provides a foundational understanding based on its chemical structure and comparison with related compounds. The provided synthesis protocol offers a viable route for its preparation, and the outlined characterization workflow establishes a basis for its analysis. It is imperative that future research focuses on the experimental determination of its properties and exploration of its biological activities to fully realize its potential. Researchers and scientists should exercise caution and adhere to strict safety protocols when handling this compound due to the limited toxicological data available.

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## References

- 1. capotchem.cn [capotchem.cn]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)